4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is structurally characterized by a pyrrolo[1,2-a][1,4]benzodiazepine core with a 4-chlorophenyl substituent.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone to form an intermediate, which then undergoes cyclization to yield the desired benzodiazepine . Industrial production methods often employ continuous flow chemistry to enhance efficiency and yield .
Chemical Reactions Analysis
4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and epilepsy.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets and pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other benzodiazepines such as diazepam, clonazepam, and rilmazafone. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacokinetic properties. For instance:
Diazepam: Known for its long-acting effects and use in treating anxiety and muscle spasms.
Clonazepam: Effective in managing seizures and panic disorders.
Rilmazafone: A prodrug that is metabolized into active benzodiazepine metabolites with sedative effects.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2/c19-15-9-7-13(8-10-15)18-17-6-3-11-21(17)16-5-2-1-4-14(16)12-20-18/h1-11,18,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYOUYPCODNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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